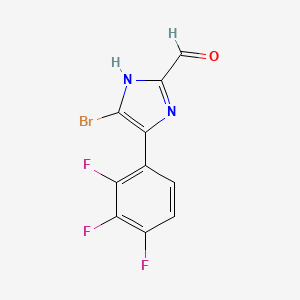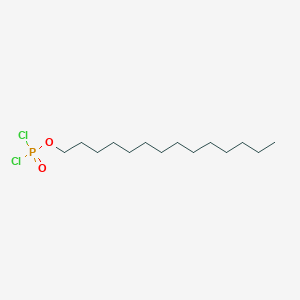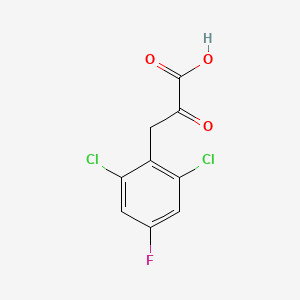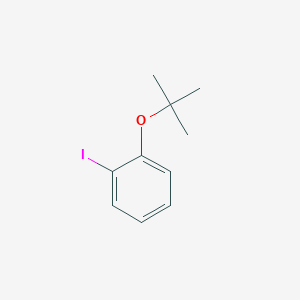
1-(tert-Butoxy)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-2-iodobenzene is an organic compound that features both a tert-butoxy group and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxy)-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced, depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-(tert-butoxy)-2-aminobenzene or 1-(tert-butoxy)-2-alkoxybenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-(tert-butoxy)-2-iodobenzoic acid.
Elimination Products: Elimination reactions can produce alkenes such as 1-(tert-butoxy)-2-iodoethylene.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds
Wirkmechanismus
The mechanism of action of 1-(tert-butoxy)-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butoxy)-2-propanol: This compound shares the tert-butoxy group but differs in the presence of a hydroxyl group instead of iodine.
tert-Butyloxycarbonyl-protected amino acids: These compounds feature the tert-butoxy group as a protective group for amino acids.
Eigenschaften
Molekularformel |
C10H13IO |
|---|---|
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI-Schlüssel |
ATICSBMFVOLGRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


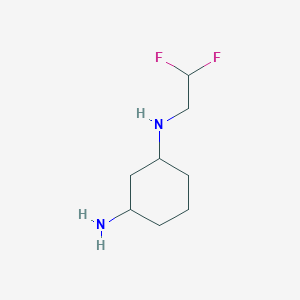
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
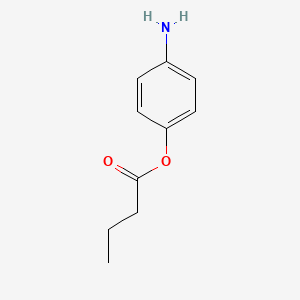

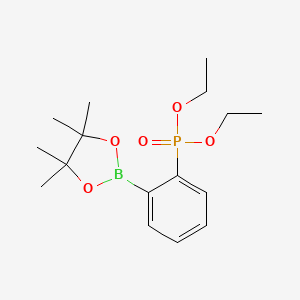
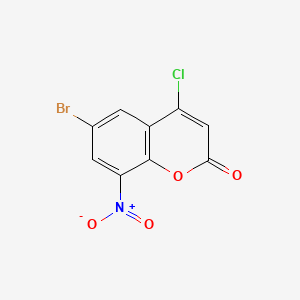

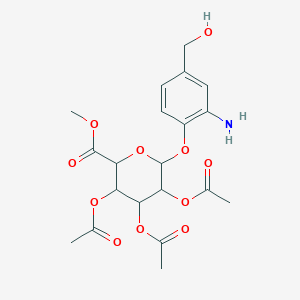

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

